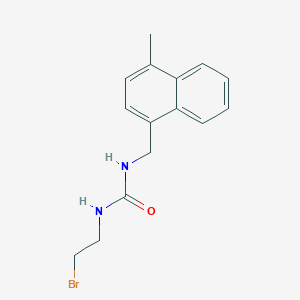
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid, also known as diethylbarbituric acid glucoside (DEBG), is a synthetic compound that belongs to the class of barbituric acid derivatives. It was first synthesized in 1956 by Dr. Louis Fieser and his colleagues at Harvard University. DEBG has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
DEBG has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, sedative, and hypnotic properties in animal models. DEBG has also been investigated for its neuroprotective effects against brain damage caused by ischemia and oxidative stress. In addition, DEBG has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. These findings suggest that DEBG may have potential applications in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The exact mechanism of action of DEBG is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is a major neurotransmitter that regulates neuronal excitability and plays a critical role in the control of seizures, anxiety, and sleep. DEBG may also exert its effects by modulating the activity of ion channels and receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
DEBG has been shown to produce a number of biochemical and physiological effects. It has been found to increase the duration of sleep and reduce the latency to sleep onset in animal models. DEBG has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, DEBG has been shown to protect against brain damage caused by ischemia and oxidative stress by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEBG has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, which allows for accurate dosing and reproducibility of results. DEBG has also been extensively studied in animal models, which provides a solid foundation for future research. However, there are also several limitations to using DEBG in lab experiments. For example, it has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in certain applications. In addition, the precise mechanisms of action of DEBG are not fully understood, which may complicate interpretation of results.
Direcciones Futuras
Despite the limitations, DEBG remains a promising research tool with potential therapeutic applications. Future research could focus on elucidating the precise mechanisms of action of DEBG and identifying new therapeutic applications. For example, DEBG could be investigated as a potential treatment for other neurological disorders, such as anxiety and depression. DEBG could also be studied in combination with other drugs to enhance their efficacy and reduce side effects. Finally, DEBG could be modified to improve its pharmacokinetic properties and increase its bioavailability.
Métodos De Síntesis
DEBG can be synthesized by reacting barbituric acid with ethyl iodide in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with glucose in the presence of an acid catalyst, such as sulfuric acid, to obtain DEBG. The overall reaction can be represented as follows:
Propiedades
Número CAS |
106476-71-5 |
|---|---|
Nombre del producto |
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid |
Fórmula molecular |
C14H22N2O8 |
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
5,5-diethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O8/c1-3-14(4-2)11(21)15-13(23)16(12(14)22)10-9(20)8(19)7(18)6(5-17)24-10/h6-10,17-20H,3-5H2,1-2H3,(H,15,21,23)/t6-,7-,8+,9-,10-/m1/s1 |
Clave InChI |
ALDUFTZQPLCBID-HOTMZDKISA-N |
SMILES isomérico |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Sinónimos |
barbital N-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



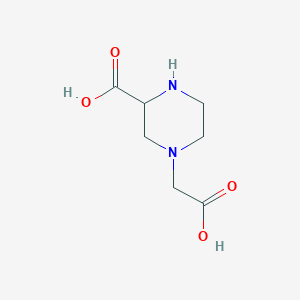
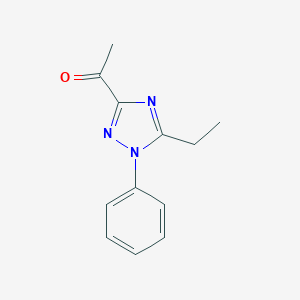

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
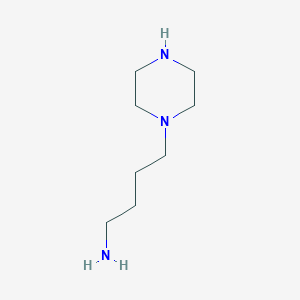
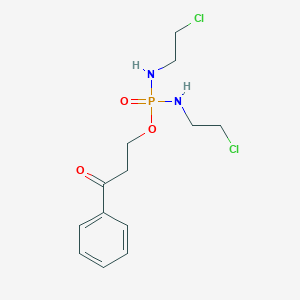
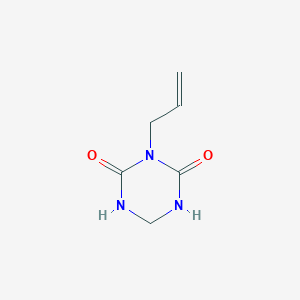
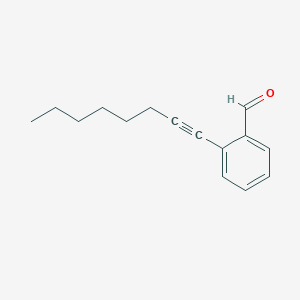
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
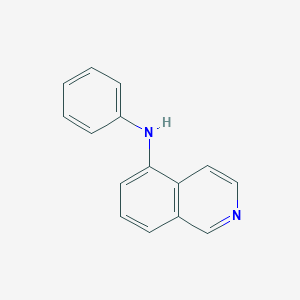
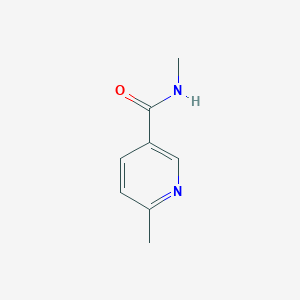
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

